(Dichloriodo)-benzol

Übersicht

Beschreibung

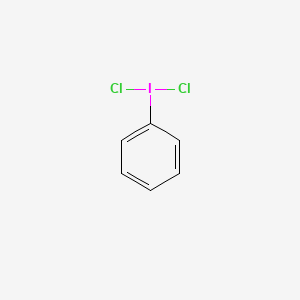

(Dichloroiodo)-benzene, also known as iodobenzene dichloride, is a hypervalent iodine compound. It is characterized by the presence of an iodine atom bonded to two chlorine atoms and a benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and utility as an oxidizing agent.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chlorination Reactions

(Dichloroiodo)benzene is primarily used in chlorination reactions. It has been shown to effectively chlorinate a range of substrates under mild conditions. For instance, it has been utilized for the chlorination of α-santonin derivatives and simple alkenes and alkynes in the presence of methanol, demonstrating its role as an electrophilic source of "Cl+" species .

2. Oxidative Functionalization

The compound has also been employed in oxidative functionalization processes. Recent studies have highlighted its effectiveness in the conversion of aryl iodides into aryliodine(III) dichlorides via reaction with hydrogen peroxide and hydrochloric acid, achieving yields between 72% to 91% . This method provides a safer alternative to traditional chlorination techniques.

3. Synthesis of Aryliodonium Salts

(Dichloroiodo)benzene acts as a precursor for aryliodonium salts, which are valuable intermediates in organic synthesis. These salts facilitate arylation reactions and can be used in the preparation of various functionalized aromatic compounds .

4. Halomethoxylation

The compound has been explored for halomethoxylation reactions, where it reacts with unsaturated compounds to introduce methoxy and halogen functionalities. This application is particularly relevant for modifying natural products like monoterpenes .

Case Study 1: Chlorination of α-Diazo-β-dicarbonyls

In a study conducted by Coffey et al., (dichloroiodo)benzene was used to chlorinate α-diazo-β-dicarbonyl compounds. The results indicated that acyclic diazocarbonyls reacted more rapidly than their cyclic counterparts, showcasing the compound's selective reactivity .

Case Study 2: Mechanistic Insights into Chlorination

Research conducted in Australia re-evaluated the role of pyridine in chlorination reactions involving (dichloroiodo)benzene. The findings contradicted previously accepted mechanisms, providing new insights into how this compound interacts with ligands during chlorination processes .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Chlorination of Alkenes | Utilized for halomethoxylation | High yields observed |

| Oxidative Functionalization | Conversion of aryl iodides to aryliodine(III) dichlorides | 72% - 91% |

| Arylation Reactions | Precursor for aryliodonium salts | Effective arylating agent |

| Chlorination of α-Diazo-β-dicarbonyls | Selective chlorination based on structure | Faster reaction for acyclic |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Dichloroiodo)-benzene can be synthesized through various oxidative chlorination procedures. One common method involves the reaction of iodobenzene with chlorine gas in the presence of an oxidizing agent such as potassium permanganate, manganese dioxide, or sodium periodate. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the dichloroiodo species .

Industrial Production Methods: In an industrial setting, the production of (dichloroiodo)-benzene may involve continuous flow processes to ensure consistent quality and yield. The use of electrochemical methods for the in-situ generation of chlorine and controlled reaction conditions can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (Dichloroiodo)-benzene undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, converting alcohols to aldehydes or ketones and sulfides to sulfoxides.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Addition: It can add to unsaturated compounds, such as alkenes, to form vicinal dihalides

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate, manganese dioxide, and sodium periodate in acidic conditions.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Addition: Unsaturated compounds like alkenes in the presence of a catalyst

Major Products Formed:

Oxidation: Aldehydes, ketones, and sulfoxides.

Substitution: Various substituted benzene derivatives.

Addition: Vicinal dihalides

Wirkmechanismus

The mechanism of action of (dichloroiodo)-benzene involves the transfer of chlorine atoms to substrates, resulting in oxidation or halogenation reactions. The iodine atom in (dichloroiodo)-benzene is in a hypervalent state, allowing it to act as an electrophile and facilitate the transfer of chlorine atoms. This process involves the formation of reactive intermediates, such as iodonium ions, which then react with nucleophiles or unsaturated compounds .

Vergleich Mit ähnlichen Verbindungen

(Dichloroiodo)benzoic acid: Similar in structure but contains a carboxylic acid group.

4,4′-Bis(dichloroiodo)biphenyl: Contains two benzene rings connected by a single bond, each with a dichloroiodo group.

(Difluoroiodo)benzene: Contains fluorine atoms instead of chlorine atoms .

Uniqueness: (Dichloroiodo)-benzene is unique due to its high reactivity and versatility as an oxidizing agent. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both laboratory and industrial settings. Additionally, its hypervalent iodine structure provides unique reactivity compared to other halogenated benzene derivatives .

Biologische Aktivität

(Dichloroiodo)benzene is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry, supported by data tables and research findings.

Synthesis of (Dichloroiodo)benzene

(Dichloroiodo)benzene can be synthesized through the chlorination of iodobenzene using chlorine gas. The process typically yields high purity and efficiency, with isolated yields reported as high as 96% under optimal conditions . The general reaction can be represented as follows:

Biological Activity Overview

The biological activity of (dichloroiodo)benzene has been investigated in various contexts, including its use as a reagent in organic synthesis and its potential pharmacological applications.

1. Anticancer Activity

Research indicates that (dichloroiodo)benzene derivatives exhibit significant anticancer properties. For example, compounds derived from (dichloroiodo)benzene were tested against lung cancer cell lines (A549) and normal lung fibroblast cell lines (MRC-5). The cytotoxicity data revealed dose-dependent effects, with some derivatives showing higher potency than standard chemotherapeutic agents like doxorubicin .

| Compound | GI50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| 5g | 2.3 | More potent |

| 5b | 2.8 | Comparable |

| Doxorubicin | 1.1 | Reference |

2. Antimicrobial Activity

(Dichloroiodo)benzene has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

The mechanism by which (dichloroiodo)benzene exerts its biological effects is not fully understood but may involve interactions with cellular targets such as DNA and proteins. Molecular docking studies have suggested that certain derivatives can intercalate into DNA, disrupting replication processes .

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of various (dichloroiodo)benzene derivatives on A549 cells, it was observed that certain compounds led to significant cell death at low concentrations. This highlights the potential of these compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of (dichloroiodo)benzene derivatives against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, paving the way for further development as antimicrobial agents.

Eigenschaften

IUPAC Name |

dichloro(phenyl)-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2I/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRHWBLHVZJTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302248 | |

| Record name | Iodobenzene dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-72-9 | |

| Record name | Iodobenzene dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobenzene dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodobenzene dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodobenzene dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOBENZENE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ835PQB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (dichloroiodo)benzene interact with alkenes?

A1: (Dichloroiodo)benzene reacts with alkenes through an electrophilic addition mechanism. The iodine atom acts as an electrophile, forming a three-membered cyclic iodonium ion intermediate. This intermediate can then be opened by a nucleophile, leading to the formation of various products. [, ] ,

Q2: Can (dichloroiodo)benzene be used for chlorination reactions?

A2: Yes, (dichloroiodo)benzene acts as a mild and selective chlorinating agent. It can chlorinate various substrates, including activated arenes, alkenes, and 1,3-diketones. The reaction generally proceeds via electrophilic substitution or addition, depending on the substrate. []

Q3: Is (dichloroiodo)benzene involved in reactions with sulfoxides?

A3: Yes, (dichloroiodo)benzene reacts with sulfoxides, and the reaction outcome depends on the reaction conditions. In the presence of pyridine, (dichloroiodo)benzene can chlorinate sulfoxides to form α-halogenosulfoxides. In the presence of carboxy groups, sulphones become the main product, potentially involving acyloxyoxosulfonium intermediates. [, ] ,

Q4: Can (dichloroiodo)benzene be used for the synthesis of heterocycles?

A4: Yes, (dichloroiodo)benzene finds application in synthesizing various heterocycles. For example, it can facilitate the formation of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and the synthesis of chalcogenylated quinolinones and spiro[4.5]trienes from N-arylpropynamides. [, ] ,

Q5: What is the molecular formula and weight of (dichloroiodo)benzene?

A5: The molecular formula of (dichloroiodo)benzene is C6H5Cl2I, and its molecular weight is 272.87 g/mol.

Q6: Is there any spectroscopic data available for (dichloroiodo)benzene?

A6: While specific spectroscopic data wasn't detailed in the provided research, (dichloroiodo)benzene is commonly characterized using techniques such as NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry.

Q7: What are the typical reaction conditions for using (dichloroiodo)benzene?

A7: (Dichloroiodo)benzene is typically used under mild conditions, often at room temperature or slightly elevated temperatures. The choice of solvent depends on the specific reaction, with common solvents being dichloromethane, chloroform, and tetrahydrofuran.

Q8: Can (dichloroiodo)benzene be used in catalytic amounts?

A8: While often employed stoichiometrically, there are examples where (dichloroiodo)benzene can be used in catalytic amounts, often in conjunction with a co-oxidant. []

Q9: What are some specific synthetic applications of (dichloroiodo)benzene?

A9: (Dichloroiodo)benzene is a versatile reagent with several synthetic applications, including:

- Halomethoxylation of alkenes: Allows the introduction of both halogen and methoxy groups across a double bond. []

- α-Thiocyanation of carbonyl compounds: Enables the introduction of a thiocyanate group at the alpha position of ketones and esters. []

- Synthesis of α-halogenosulfoxides: Facilitates the conversion of sulfoxides to their corresponding alpha-halogenated derivatives. []

- Dichlorination of isonitriles: Allows the selective introduction of two chlorine atoms at the isonitrile carbon. []

Q10: Have there been computational studies on the reactivity of (dichloroiodo)benzene?

A10: While specific computational studies were not detailed in the provided research, computational tools like density functional theory (DFT) calculations can be employed to study the mechanism of reactions involving (dichloroiodo)benzene, predict regioselectivity, and understand the influence of substituents on reactivity.

Q11: How does the presence of substituents on the benzene ring affect the reactivity of (dichloroiodo)benzene?

A11: The electronic nature and position of substituents on the benzene ring can impact the reactivity of (dichloroiodo)benzene. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. The position of the substituent can also influence regioselectivity in reactions involving electrophilic attack.

Q12: How can the stability of (dichloroiodo)benzene be improved?

A12: The stability of (dichloroiodo)benzene can be enhanced by storing it under anhydrous and dark conditions. It is generally recommended to prepare the reagent fresh before use to ensure optimal reactivity.

Q13: What safety precautions should be taken when handling (dichloroiodo)benzene?

A13: (Dichloroiodo)benzene should be handled with appropriate safety measures. It is recommended to use personal protective equipment such as gloves, goggles, and a lab coat. The reagent should be used in a well-ventilated area to avoid inhalation.

Q14: What are some alternatives to (dichloroiodo)benzene in organic synthesis?

A14: Depending on the specific transformation, alternative reagents like N-chlorosuccinimide (NCS), bromine, or other hypervalent iodine reagents like (diacetoxyiodo)benzene can be considered.

Q15: Are there any polystyrene-supported versions of (dichloroiodo)benzene available?

A15: Yes, polystyrene-supported (dichloroiodo)benzene has been developed as a recyclable alternative to the homogeneous reagent. This immobilized version allows for easier workup and potential for reuse. [, ] ,

Q16: What are the advantages of using (dichloroiodo)benzene over other chlorinating agents?

A16: (Dichloroiodo)benzene offers several advantages: * Mild reaction conditions: often proceeds at room temperature.* High selectivity: can often target specific positions in a molecule.* Good functional group tolerance: compatible with various functional groups.

Q17: How does (dichloroiodo)benzene compare to (diacetoxyiodo)benzene in terms of reactivity?

A17: Both are hypervalent iodine(III) reagents, but their reactivity can differ. (Dichloroiodo)benzene is a more powerful chlorinating agent, while (diacetoxyiodo)benzene is often preferred for oxygenation reactions.

Q18: Can (dichloroiodo)benzene be used for the synthesis of enantiomerically pure compounds?

A18: Yes, research shows that (dichloroiodo)benzene can be used in reactions that proceed with high stereoselectivity. For example, it can facilitate the synthesis of enantiomeric 4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-ones from specific penicillanate derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.